5-Hydroxyfuran-3-carboxylicacid

antibacterial furan derivatives Staphylococcus aureus

Researchers sourcing furan carboxylic acid building blocks often encounter regioisomer ambiguity that compromises antimicrobial SAR studies. This 3-carboxy isomer, isolated from Aspergillus flavus, resolves that issue. Key differentiators: • Defined anti-S. aureus activity with an MIC of 31.3 μg/mL for baseline SAR comparison against the 2-carboxy isomer. • Dual-handle architecture (carboxylic acid and primary alcohol) enables sequential orthogonal derivatization without protecting group manipulation. • Reference standard for regioisomeric selectivity assays of enzymes and receptors recognizing furan carboxylates.

Molecular Formula C5H4O4
Molecular Weight 128.08 g/mol
Cat. No. B13125869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyfuran-3-carboxylicacid
Molecular FormulaC5H4O4
Molecular Weight128.08 g/mol
Structural Identifiers
SMILESC1=C(OC=C1C(=O)O)O
InChIInChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h1-2,6H,(H,7,8)
InChIKeyMWGKIMMKOVKQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyfuran-3-carboxylic Acid – Structural Class & Sourcing


5‑Hydroxymethylfuran‑3‑carboxylic acid (CAS 246178‑75‑6) is a furan‑based carboxylic acid bearing a 5‑hydroxymethyl group and a 3‑carboxyl group. It belongs to the furoic acid subclass of heterocyclic compounds and is isolated from fungal fermentations, most notably from endophytic *Aspergillus flavus* [1]. In procurement contexts, it is distinguished from its 2‑carboxy regioisomer (5‑hydroxymethylfuran‑2‑carboxylic acid) and from the acetylated derivative (5‑acetoxymethylfuran‑3‑carboxylic acid), both of which exhibit different antibacterial profiles and synthetic utility. Awareness of these distinctions is essential when selecting a furan carboxylic acid for antimicrobial or synthetic intermediate applications.

Antimicrobial Supports antimicrobial screening studies against Gram‑positive bacteria
Intermediate Bifunctional scaffold with –COOH and –CH₂OH handles for heterocyclic synthesis
Regioisomer 3‑carboxy regioisomer; distinguish from 2‑carboxy analog for metabolic and enzyme studies

5-Hydroxyfuran-3-carboxylic Acid – Substitution Risks


Simply replacing 5‑hydroxymethylfuran‑3‑carboxylic acid with another furan‑carboxylic acid (e.g., furan‑3‑carboxylic acid, 5‑hydroxymethylfuran‑2‑carboxylic acid, or the acetoxymethyl derivative) alters both biological activity and synthetic reactivity. The presence and position of the hydroxymethyl group dramatically shifts antimicrobial potency and selectivity [1][2], while the regioisomerism (2‑ vs 3‑carboxy) determines metabolic fate and enzyme‑substrate compatibility in biosynthesis pathways [3][4]. Generic substitution therefore risks losing the specific antibacterial or intermediate performance required for the intended application.

2‑Carboxy Regioisomer
Regioisomer may exhibit vastly different antimicrobial profile and enzyme‑substrate compatibility
Acetoxymethyl Analog
Acetylated derivative may alter antibacterial potency and synthetic reactivity; not a direct substitute
Furan‑3‑Carboxylic Acid
Missing hydroxymethyl group eliminates orthogonal derivatization and may shift synthetic utility

5-Hydroxyfuran-3-carboxylic Acid vs. Closest Analogs


Antibacterial Activity vs Acetoxymethyl Derivative

In a direct head‑to‑head study, 5‑hydroxymethylfuran‑3‑carboxylic acid (1) and its acetylated analog 5‑acetoxymethylfuran‑3‑carboxylic acid (2) were tested against *Staphylococcus aureus*. The parent hydroxy compound (1) showed an MIC of 31.3 μg/mL, whereas the acetoxy derivative (2) exhibited a 2‑fold higher potency with an MIC of 15.6 μg/mL [1]. The acetylated analog also displayed moderate antioxidant activity not observed for compound 1 [1].

Antibacterial Activity
Head‑to‑head
31.3 vs 15.6 µg/mL
Supports comparator benchmarking for SAR
Broth microdilution; single fermentation source
antibacterial furan derivatives Staphylococcus aureus MIC

Regioisomeric Antibacterial Selectivity

The 3‑carboxy regioisomer (target compound) and the 2‑carboxy regioisomer (Sumiki's acid) both inhibit bacterial growth, but at vastly different concentrations. For *Staphylococcus aureus*, 5‑hydroxymethylfuran‑3‑carboxylic acid exhibits an MIC of 31.3 μg/mL [1]. In contrast, 5‑hydroxymethylfuran‑2‑carboxylic acid inhibits swarming and swimming of several environmental bacteria at concentrations as low as 1.8 μg/L (13 nmol/L) [2]. While the assays and bacterial strains differ, the data illustrate that the regioisomers possess distinct potency ranges and likely different modes of action.

Regioisomer Potency
Context‑dependent
31.3 µg/mL (MIC) vs 1.8 µg/L (motility)
Potency context differs across assays
Cross‑study; different bacterial species and endpoints
antibacterial furan‑2‑carboxylic acid bacterial motility MIC

Synthetic Utility: Bifunctional vs Non-Hydroxylated Scaffold

5‑Hydroxymethylfuran‑3‑carboxylic acid provides both a carboxylic acid handle and a hydroxymethyl group, enabling orthogonal derivatization pathways that are unavailable in simple furan‑3‑carboxylic acid. The hydroxymethyl moiety can be esterified (e.g., with acetic anhydride to yield 5‑acetoxymethylfuran‑3‑carboxylic acid [1]) or activated for further functionalization. This bifunctionality allows for the construction of more complex furan‑based scaffolds without additional protection/deprotection steps.

Functional Handles
Class‑level
2 reactive groups (–COOH, –CH₂OH)
Enables orthogonal derivatization pathways
Acetylation verified; broader applicability to review
organic synthesis cross‑coupling intermediate furan‑3‑carboxylic acid

5-Hydroxyfuran-3-carboxylic Acid – Validated Applications


Antibacterial Screening Against Gram-Positive Pathogens

Utilize 5‑hydroxymethylfuran‑3‑carboxylic acid as a moderate‑potency lead compound for anti‑*Staphylococcus aureus* discovery. The established MIC of 31.3 μg/mL against *S. aureus* [1] provides a baseline for structure‑activity relationship (SAR) studies, particularly when comparing with the more potent acetoxymethyl analog (MIC 15.6 μg/mL).

Synthetic Intermediate for Bifunctional Furan Derivatives

Employ the compound as a dual‑handle building block in heterocyclic chemistry. The presence of both a carboxylic acid and a primary alcohol allows for sequential or orthogonal modifications, enabling the preparation of esters, amides, or ethers without additional functional group interconversions [1].

Regioisomeric Comparison of Furan Carboxylic Acids

Use 5‑hydroxymethylfuran‑3‑carboxylic acid as a reference 3‑carboxy isomer in studies contrasting the biological and physicochemical properties of 3‑ vs 2‑carboxy furan derivatives. Such comparisons are essential for defining the regioisomeric selectivity of enzymes and receptors that recognize furan carboxylates [1][2].

Application
Selection Property
Validation Focus
Antimicrobial screening
Baseline MIC for SAR benchmarking
Comparator potency check vs. acetoxy analog
Bifunctional intermediate
Dual –COOH/–CH₂OH handles
Orthogonal derivatization feasibility
Regioisomer reference
3‑carboxy vs. 2‑carboxy assignment
Enzyme/receptor selectivity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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